N-(2,4-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide

Description

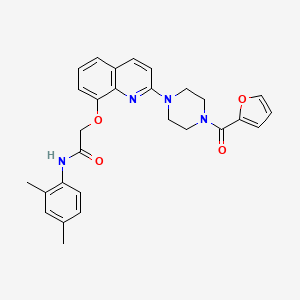

N-(2,4-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a quinoline-based acetamide derivative featuring a piperazine moiety substituted with a furan-2-carbonyl group and a 2,4-dimethylphenyl acetamide side chain.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O4/c1-19-8-10-22(20(2)17-19)29-26(33)18-36-23-6-3-5-21-9-11-25(30-27(21)23)31-12-14-32(15-13-31)28(34)24-7-4-16-35-24/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIRBCIZGPMEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a piperazine ring and a furan carbonyl group, which are known to contribute to various pharmacological effects. The presence of the dimethylphenyl group enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing quinoline and furan derivatives have shown significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Studies suggest that quinoline derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The piperazine component may enhance interaction with cellular targets .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell growth and survival.

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mitochondrial pathways .

- Antioxidant Activity : The furan moiety is known for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antibacterial Studies : A related compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance efficacy .

- Anticancer Research : In vitro studies showed that quinoline derivatives could reduce the viability of cancer cell lines by inducing apoptosis and cell cycle arrest .

- Pharmacokinetic Studies : Research on similar compounds indicated favorable absorption and distribution profiles, suggesting potential for therapeutic use .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-(2,4-dimethylphenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is . The compound features a complex structure that includes a quinoline moiety, which is known for its biological activity.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, quinoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including the induction of apoptosis and cell cycle arrest.

Case Study:

A recent study demonstrated that a related quinoline compound inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound was found to activate caspase enzymes, leading to programmed cell death .

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective effects. Research suggests that it may modulate neurotransmitter systems and provide protection against neurodegenerative diseases.

Case Study:

In vitro studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition can enhance cholinergic signaling, potentially improving cognitive function in affected individuals .

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives. For example, introducing different substituents on the quinoline ring can significantly affect the potency and selectivity of these compounds against specific targets.

Table 1: Summary of Biological Activities

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediate Reactions

The compound is synthesized through multi-step protocols involving:

Quinoline Core Formation

The quinoline scaffold is typically constructed via:

-

Skraup synthesis (cyclization of aniline derivatives with glycerol and sulfuric acid)

-

Friedländer annulation (condensation of 2-aminobenzaldehyde with ketones)

Key intermediate : 8-hydroxyquinoline derivatives are functionalized at the 2-position with piperazine groups through nucleophilic aromatic substitution (NAS) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Piperazine Ring Functionalization

The piperazine moiety undergoes N-acylation with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding the furan-2-carbonyl-piperazine intermediate .

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine acylation | Furan-2-carbonyl chloride, Et₃N, DCM, 0°C → RT | 78–85 |

Acetamide Linker Installation

The acetamide bridge is introduced via:

-

Alkylation : Reaction of 8-hydroxyquinoline intermediates with chloroacetamide derivatives in acetone using NaH as a base .

-

Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine for ether bond formation .

Quinoline Oxygen Reactivity

The quinoline 8-oxy group participates in:

-

Ether cleavage : Acidic hydrolysis (HBr/AcOH) to regenerate hydroxyl groups .

-

Nucleophilic substitution : Replacement with amines or thiols under Mitsunobu conditions .

Furan-2-carbonyl Group Transformations

The furan ring exhibits electrophilic aromatic substitution (e.g., nitration, halogenation) at the 5-position, while the carbonyl group undergoes:

-

Hydrolysis : Conversion to carboxylic acid using NaOH/EtOH (80°C, 6 hr) .

-

Reduction : LiAlH₄ reduces the carbonyl to a hydroxymethyl group .

Piperazine Ring Modifications

-

N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at reflux .

-

Deprotection : Boc-protected piperazines are deprotected using TFA/DCM .

Cross-Coupling Reactions

The quinoline core enables Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :

| Substrate | Coupling Partner | Catalyst | Yield (%) |

|---|---|---|---|

| 8-Bromo-quinoline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 92 |

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines in the synthesis of intermediates .

Stability and Degradation Pathways

-

Acidic conditions : Protonation of the piperazine nitrogen occurs below pH 4, leading to potential ring opening .

-

Oxidative degradation : The furan ring undergoes oxidation with mCPBA, forming a diketone derivative .

Comparative Reactivity of Structural Analogs

Data from structurally related compounds highlight trends in reactivity :

| Compound | Modification | Reaction Type | Outcome |

|---|---|---|---|

| Ethyl 4-(2,4-dimethylphenyl)-2-acetamidothiophene | Thiophene substitution | Electrophilic substitution | Enhanced sulfonation kinetics vs. furan |

| N-[3-fluoro-4-(quinolinyloxy)phenyl]cyclopropane-dicarboxamide | Fluorophenyl substitution | Suzuki coupling | Higher coupling efficiency (95%) |

Comparison with Similar Compounds

Substituent Variations on the Aryl Acetamide Group

- N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide (): This analog replaces the 2,4-dimethylphenyl group with a 4-chlorophenyl moiety. The absence of methyl groups likely decreases lipophilicity (clogP ~2.8 estimated) compared to the target compound (clogP ~3.5) .

- The trifluoromethoxy group enhances metabolic stability via steric and electronic effects, a feature absent in the target compound’s furan-carbonyl system.

Piperazine Substitution Patterns

- N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (): This benzothiazole derivative shares the furan-2-carbonyl-piperazine motif.

Physicochemical Properties

- Solubility : The dimethylphenyl group likely reduces aqueous solubility compared to the chlorophenyl analog, as methyl groups increase hydrophobicity.

Q & A

Basic: What are the key considerations in designing a synthesis route for this compound?

Methodological Answer:

The synthesis should prioritize modular intermediates such as (quinolin-8-yloxy)acetamide and furan-2-carbonyl piperazine , leveraging coupling reactions (e.g., nucleophilic substitution or amide bond formation). For example, quinoline derivatives can be functionalized via alkoxyacetamide linkages using methods similar to those in N-(quinolin-2-yl)pentanamide synthesis . Key steps include:

- Intermediate purification : Normal-phase chromatography (e.g., gradient elution with DCM/ethyl acetate/methanol) to isolate products .

- Activation of carboxylic acids : Use coupling agents like EDCI or HATU for furan-2-carbonyl piperazine attachment.

- Monitoring : Thin-layer chromatography (TLC) for reaction progress .

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Density functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula , model electron density distributions and local kinetic energy to predict reactivity and binding affinities . Steps include:

- Geometry optimization : Using software (e.g., Gaussian) to minimize energy.

- Electrostatic potential mapping : Identify nucleophilic/electrophilic regions for SAR analysis.

- Correlation with experimental data : Validate computational results with NMR chemical shifts (e.g., δ 7.28–7.18 ppm for aromatic protons in related compounds) .

Basic: What purification techniques are effective for isolating this compound post-synthesis?

Methodological Answer:

- Normal-phase chromatography : Sequential gradients of DCM/ethyl acetate/methanol remove polar impurities .

- Recrystallization : Ethanol or methanol recrystallization improves purity, as shown in N-(4-(diphenylamino)thiazol-2-yl)acetamide isolation .

- Amine-phase chromatography : For compounds with basic functional groups (e.g., piperazine), use amine-modified silica columns .

Advanced: How can conflicting NMR data during structural characterization be resolved?

Methodological Answer:

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., quinoline vs. furan protons). Compare with literature data (e.g., δ 8.20–8.18 ppm for quinoline protons in N-(quinolin-2-yl)pentanamide ) .

- X-ray crystallography : Resolve ambiguities in bond angles and hydrogen bonding, as demonstrated for N-(substituted phenyl)acetamides .

- Dynamic NMR (DNMR) : Detect conformational exchange in flexible regions (e.g., piperazine ring).

Basic: Which analytical methods confirm the compound’s structural integrity?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₃₀H₃₃N₅O₆S in related compounds) .

- ¹H/¹³C NMR : Match signals with predicted splitting patterns (e.g., triplet at δ 3.11–3.08 ppm for piperazine protons) .

- FT-IR : Verify carbonyl stretches (~1650–1750 cm⁻¹) for amide and furan groups.

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Scaffold modification : Replace furan-2-carbonyl with thiophene or pyridine analogs (see thiazole-based SAR in ).

- Pharmacophore mapping : Use docking studies to identify critical interactions (e.g., hydrogen bonding with piperazine).

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects with activity.

Advanced: What strategies optimize synthetic yield in multi-step reactions?

Methodological Answer:

- Orthogonal protection : Use tert-butoxycarbonyl (Boc) for amines during piperazine coupling .

- Temperature control : Maintain reflux conditions for acetylations (e.g., acetic anhydride at 110°C) .

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-couplings in quinoline synthesis.

Basic: How is the compound’s solubility profile determined for in vitro studies?

Methodological Answer:

- LogP calculation : Use software (e.g., ChemAxon) to estimate partition coefficients.

- Experimental testing : Perform shake-flask assays in PBS/DMSO mixtures.

- Surfactant use : Add Tween-80 for hydrophobic compounds, as in N-(1-isopropyl-4-piperidinyl)acetamide studies .

Advanced: How do intermolecular interactions influence crystallization?

Methodological Answer:

- Hydrogen bonding : Analyze packing motifs via X-ray (e.g., N–H···O bonds in N-(4-chloro-2-nitrophenyl)acetamide ) .

- π-π stacking : Quinoline and furan rings may stack at 3.4–3.8 Å distances.

- Solvent choice : Polar solvents (e.g., ethanol) promote hydrogen-bonded networks .

Advanced: How to validate target engagement in biological assays?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics with purified targets.

- Fluorescence polarization : Monitor displacement of labeled probes.

- Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.